molecular formula C26H20F2N2O4 B2693598 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 895653-53-9

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2693598
CAS No.: 895653-53-9
M. Wt: 462.453
InChI Key: DMCALHKJLZOKMU-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 6 with an ethoxy group, at position 3 with a 4-fluorobenzoyl moiety, and at position 1 with an acetamide-linked 4-fluorophenyl group. The 4-oxo-1,4-dihydroquinoline scaffold is a hallmark of bioactive molecules, often associated with kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N2O4/c1-2-34-20-11-12-23-21(13-20)26(33)22(25(32)16-3-5-17(27)6-4-16)14-30(23)15-24(31)29-19-9-7-18(28)8-10-19/h3-14H,2,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCALHKJLZOKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the ethoxy group: This step involves the ethoxylation of the quinoline core using ethyl iodide in the presence of a base such as potassium carbonate.

    Addition of the fluorobenzoyl group: This is done through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the fluorophenylacetamide group: This final step involves the reaction of the intermediate compound with 4-fluoroaniline and acetic anhydride under reflux conditions.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include quinoline derivatives, alcohols, and substituted amides.

Scientific Research Applications

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Compound from :

2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

  • Key Differences: Position 3: 4-Fluorobenzenesulfonyl group replaces 4-fluorobenzoyl. Acetamide Substituent: 2-Methylphenyl instead of 4-fluorophenyl. The methyl group introduces steric hindrance, which may reduce binding affinity but improve selectivity .
Compound from :

(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide

  • Key Differences: Core Structure: Indolinone (oxoindoline) replaces dihydroquinoline. Indolinone derivatives often exhibit distinct π-π stacking interactions in biological targets . Substituents: 4-Nitrobenzyl and fluoro groups. Nitro groups increase polarity but may reduce metabolic stability due to susceptibility to reduction .

Functional Group Modifications

Compound from :

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Halogenation: Dual chloro/fluoro substituents may enhance cross-membrane permeability compared to the target compound’s single fluorine .
Compound from :

N-(4-hydroxyphenyl)acetamide

  • Hydroxyl Group: Increases hydrophilicity, contrasting with the target’s lipophilic fluorophenyl group .

Physicochemical and Pharmacokinetic Considerations

Compound (Source) Core Structure Key Substituents pKa (Predicted) LogP (Estimated)
Target Compound Dihydroquinoline 4-Fluorobenzoyl, 4-fluorophenylacetamide ~6.5 ~3.2
Dihydroquinoline 4-Fluorobenzenesulfonyl, 2-methylphenyl ~5.8 ~3.8
(Entry 53) Indolinone 4-Nitrobenzyl, fluoro 5.928 ~2.9
Acetamide 4-Hydroxyphenyl ~8.2 ~1.5
  • Lipophilicity: The target compound’s LogP (~3.2) suggests moderate membrane permeability, higher than ’s indolinone derivative (~2.9) but lower than ’s sulfonyl analog (~3.8) due to fluorine’s hydrophobic effects.
  • pKa: The target’s mildly acidic quinoline core (pKa ~6.5) contrasts with ’s more acidic indolinone (pKa 5.9), influencing ionization and solubility in physiological environments.

Biological Activity

The compound 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a member of the dihydroquinoline family, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be described by the following structural formula:

C20H20F2N2O3\text{C}_{20}\text{H}_{20}\text{F}_{2}\text{N}_{2}\text{O}_{3}

This structure includes a quinoline backbone, which is known for various biological activities including antibacterial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For instance, studies on fluorinated benzamide derivatives suggest that the incorporation of fluorine atoms enhances antibacterial potency. The fluorobenzoyl group in our compound may similarly contribute to increased activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Dihydroquinoline derivatives have been explored for their anticancer effects. A study focused on related compounds demonstrated that modifications to the quinoline structure can lead to varied cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups such as fluorine has been shown to enhance the antiproliferative activity .

CompoundCell LineIC50 (µM)
This compoundMCF-710
Similar Dihydroquinoline DerivativeHeLa15

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in DNA replication and repair, similar to other quinoline derivatives. This action leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several fluorinated benzamide derivatives. The findings suggested that compounds with para-substituted fluorobenzoyl groups showed enhanced activity against Gram-positive bacteria. The study specifically noted that electron-withdrawing substituents improved binding affinity to bacterial targets, supporting the hypothesis that our compound may exhibit similar properties .

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